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Introduction

Odevixibat is a potent, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT),
also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively
targeting IBAT in the terminal ileum, Odevixibat interrupts the enterohepatic circulation of bile
acids, leading to their increased fecal excretion. This mechanism effectively reduces the total
bile acid pool, offering a therapeutic approach for cholestatic liver diseases such as progressive
familial intrahepatic cholestasis (PFIC). This technical guide provides an in-depth overview of
the in vitro effects of Odevixibat on key aspects of bile acid homeostasis, including transporter
inhibition and the regulation of bile acid synthesis pathways.

Core Mechanism of Action: IBAT/ASBT Inhibition

Odevixibat's primary pharmacological action is the potent and selective inhibition of the ileal
bile acid transporter (IBAT/ASBT), a key protein responsible for the reabsorption of bile acids
from the intestine.

Quantitative Analysis of ASBT Inhibition

In vitro studies have demonstrated Odevixibat's high affinity and inhibitory potency against
ASBT.
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Experimental Protocols
In Vitro ASBT Inhibition Assay Using Caco-2 Cells

This protocol is based on established methods for assessing ASBT inhibition in vitro.

Objective: To determine the inhibitory potency (IC50) of Odevixibat on ASBT-mediated bile
acid uptake in a human intestinal cell line.

Materials:
e Caco-2 cells (human colorectal adenocarcinoma cell line)
o Transwell® permeable supports (e.g., 0.4 um pore size)

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS),
non-essential amino acids, and penicillin-streptomycin

e Hanks' Balanced Salt Solution (HBSS)
» Radiolabeled bile acid (e.g., [14C]taurocholic acid)
e Odevixibat

o Scintillation counter and scintillation fluid
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Methodology:

e Cell Culture and Differentiation:

o Culture Caco-2 cells in supplemented DMEM.

o Seed cells onto Transwell® permeable supports at a high density.

o Allow cells to differentiate for 21 days to form a polarized monolayer with functional ASBT
expression.

e Transport Assay:

o

Wash the Caco-2 monolayers with pre-warmed HBSS.

o Pre-incubate the cells with varying concentrations of Odevixibat in HBSS in the apical
chamber for a defined period (e.g., 30 minutes).

o Initiate the uptake by adding HBSS containing a fixed concentration of [14C]taurocholic
acid to the apical chamber.

o Incubate for a specific time (e.g., 2 hours) at 37°C.

o Collect the medium from the basolateral chamber.

[e]

Lyse the cells in the Transwell® insert to determine intracellular accumulation.

e Quantification and Data Analysis:

[¢]

Measure the radioactivity in the basolateral medium and cell lysates using a scintillation
counter.

[¢]

Calculate the percentage of bile acid transport to the basolateral chamber relative to a
vehicle control.

[¢]

Plot the percentage of inhibition against the logarithm of Odevixibat concentration.

[¢]

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
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ASBT Inhibition Assay Workflow
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ASBT Inhibition Assay Workflow
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Indirect Effects on Bile Acid Synthesis: The FXR-
SHP-CYP7A1 Pathway

By inhibiting intestinal bile acid reabsorption, Odevixibat is expected to indirectly modulate the
primary pathway of bile acid synthesis in the liver. This regulation is mediated through the
farnesoid X receptor (FXR), a nuclear receptor that acts as a key sensor of intracellular bile
acid levels.

Signaling Pathway

» Reduced Intestinal Bile Acid Reabsorption: Odevixibat blocks ASBT in the ileum, leading to
lower concentrations of bile acids returning to the liver via the portal circulation.

o Decreased Hepatic FXR Activation: The reduced influx of bile acids into hepatocytes results
in decreased activation of FXR.

o Downregulation of SHP Expression: Activated FXR normally induces the expression of the
small heterodimer partner (SHP), a transcriptional repressor. With lower FXR activation, SHP
expression is downregulated.

o Upregulation of CYP7A1 Expression: SHP typically represses the expression of cholesterol
7a-hydroxylase (CYP7AL), the rate-limiting enzyme in the classic bile acid synthesis
pathway. The decrease in SHP levels relieves this repression, leading to increased
transcription of the CYP7AL1 gene.

 Increased Bile Acid Synthesis: The resulting increase in CYP7A1 enzyme activity leads to an
enhanced conversion of cholesterol into new bile acids.

While this pathway is well-established for IBAT inhibitors, specific in vitro quantitative data on
the dose-dependent effects of Odevixibat on FXR, SHP, and CYP7AL1 expression in human
hepatocytes are not yet publicly available.
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Odevixibat's Indirect Effect on Bile Acid Synthesis
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Odevixibat's Effect on the FXR-SHP-CYP7A1 Pathway
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Experimental Protocol for Gene Expression Analysis

The following is a generalized protocol for assessing the in vitro effects of Odevixibat on the
gene expression of key bile acid homeostasis regulators.

Objective: To quantify changes in the mRNA levels of FXR, SHP, and CYP7AL in response to
Odevixibat in a relevant in vitro model. A co-culture system of Caco-2 and HepG2 cells could
be employed to model the gut-liver axis.

Materials:

e Caco-2 cells and HepG2 cells (human hepatocellular carcinoma cell line)
e Co-culture compatible Transwell® system

e Cell culture media for both cell lines

e Odevixibat

» RNA extraction kit

» Reverse transcription reagents

e (PCR master mix and primers for human FXR, SHP, CYP7A1, and a reference gene (e.g.,
GAPDH)

e Real-time PCR system

Methodology:

e Co-culture Setup:
o Seed Caco-2 cells on the apical side of a Transwell® insert and allow them to differentiate.
o Seed HepG2 cells in the basolateral compartment of the co-culture plate.

o Establish the co-culture by placing the Caco-2-containing insert into the well with HepG2
cells.
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e Treatment:

o Treat the apical chamber (Caco-2 cells) with different concentrations of Odevixibat. This
simulates the intestinal action of the drug.

o Incubate the co-culture for a specified time (e.g., 24-48 hours).

e RNA Extraction and cDNA Synthesis:

o Harvest the HepG2 cells from the basolateral compartment.

o Extract total RNA using a commercial Kit.

o Synthesize cDNA from the extracted RNA.

e Quantitative PCR (qPCR):

o Perform gPCR using specific primers for FXR, SHP, and CYP7AL.

o Use a housekeeping gene for normalization.

o Calculate the relative gene expression changes using the AACt method.
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Gene Expression Analysis Workflow
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Gene Expression Analysis Workflow
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Summary and Future Directions

In vitro studies confirm that Odevixibat is a highly potent inhibitor of the ileal bile acid
transporter, ASBT. This primary mechanism of action is expected to lead to a cascade of
downstream effects on bile acid homeostasis, most notably the upregulation of bile acid
synthesis via the FXR-SHP-CYP7A1 pathway. While the conceptual framework for these
indirect effects is well-supported, further in vitro studies are warranted to provide direct
guantitative data on the dose-response relationship between Odevixibat and the expression of
key regulatory genes in human liver cells. The use of advanced in vitro models, such as gut-
liver co-culture systems, will be instrumental in further elucidating the intricate effects of
Odevixibat on bile acid homeostasis.

 To cite this document: BenchChem. [Odevixibat's In Vitro Effect on Bile Acid Homeostasis: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663563#odevixibat-s-effect-on-bile-acid-
homeostasis-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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